Actamycin

Ansamycin Biosynthesis Natural Product Chemistry C-30 Substituent Differentiation

Actamycin (CAS 76045-67-5) is a 29-membered ansamacrolactam antibiotic belonging to the naphthomycin subgroup of ansamycins, isolated from Streptomyces sp. E/784.

Molecular Formula C39H45NO10
Molecular Weight 687.8 g/mol
CAS No. 76045-67-5
Cat. No. B1239363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActamycin
CAS76045-67-5
Synonymsactamycin
Molecular FormulaC39H45NO10
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O
InChIInChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17-
InChIKeyVMGZUMXAOXKLLT-PNBNQRKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actamycin (CAS 76045-67-5) Procurement Guide: Structural & Functional Niche Within the Naphthomycin Ansamycin Class


Actamycin (CAS 76045-67-5) is a 29-membered ansamacrolactam antibiotic belonging to the naphthomycin subgroup of ansamycins, isolated from Streptomyces sp. E/784 [1]. Its systematic designation is 30-dechloro-2-demethyl-30-hydroxynaphthomycin A (30-hydroxynaphthomycin C), with molecular formula C₃₉H₄₅NO₁₀ and molecular weight 687.78 g/mol [2]. The compound features the largest lactam ring reported in the ansamycin family, containing a characteristic triene within the ansa bridge, and exhibits antibacterial activity predominantly against Gram-positive bacteria [3].

Why Naphthomycin A, D, H, or Rifamycins Cannot Substitute for Actamycin in Research Programs


Within the naphthomycin subclass, actamycin occupies a unique intersection of C-30 hydroxylation and C-2 demethylation that is not simultaneously present in any of its closest structural analogs [1]. Naphthomycin A carries a chlorine atom at C-30 and an additional methyl group at C-2; naphthomycin D shares the C-30 hydroxyl but retains the C-2 methyl; naphthomycins B and H are chlorinated at C-30. These seemingly modest differences translate into a distinct molecular conformation—X-ray crystallography demonstrates that actamycin adopts a conformation quite different from that of 25-O-methylnaphthomycin A derivatives [2]. Furthermore, naphthomycins as a class display antibacterial, antifungal, and antitumor activity profiles that differ fundamentally from those of rifamycins and streptovaricins, meaning rifamycin-class compounds cannot serve as functional substitutes [3].

Actamycin Differential Evidence: Quantitative Structural, Conformational, and Biosynthetic Distinction Data


C-30 Hydroxylation vs. Chlorination: Actamycin vs. Naphthomycin A and H

Actamycin carries a hydroxyl group at C-30, whereas naphthomycin A and naphthomycin H carry a chlorine atom at the same position [1]. In fermentations of Streptomyces sp. E/784, actamycin (C-30 hydroxylated) and naphthomycin D (also C-30 hydroxylated) are produced as more abundant metabolites, while the C-30 chlorinated analogues naphthomycins H and A are produced at lower levels [2]. This C-30 hydroxyl group in actamycin is biosynthetically derived from molecular oxygen, as established by ¹⁸O₂ incorporation studies, whereas the chlorine in naphthomycin A is introduced at a late biosynthetic stage beyond the 3-amino-5-hydroxybenzoic acid precursor level [3].

Ansamycin Biosynthesis Natural Product Chemistry C-30 Substituent Differentiation

C-2 Demethylation: Actamycin vs. Naphthomycin A and D

Actamycin lacks a methyl group at the C-2 position, a feature confirmed by both the crystal structure report and the original isolation papers that designate it as '30-dechloro-2-demethyl-30-hydroxynaphthomycin A' [1]. In contrast, naphthomycin A carries a methyl group at C-2, and the presence or absence of this methyl group constitutes one of the key structural distinctions among naphthomycins A, B, and C, as originally established by Keller-Schierlein et al. (1983) [2]. Naphthomycin D, the closest hydroxylated analog, has the molecular formula C₄₀H₄₇NO₁₀ (MW 701.81) , compared to actamycin's C₃₉H₄₅NO₁₀ (MW 687.78), consistent with an additional CH₂ unit (the C-2 methyl) in naphthomycin D.

Ansamycin Structure-Activity Polyketide Methylation Natural Product Semisynthesis

Unique Molecular Conformation: Actamycin vs. 25-O-Methylnaphthomycin A Derivatives

X-ray crystallographic analysis at 168 K reveals that actamycin molecules exhibit substantially different conformations compared to 25-O-methylnaphthomycin A iminomethyl ether, despite sharing identical relative stereochemistry (8S*,9S*,15S*,18S*,19S*,20S*) and double-bond configuration (2Z,4Z,6E,12E,16E,21E) [1]. The crystal structure refined to R = 0.049 (wR = 0.069) for 5640 reflections with 940 refined parameters. Actamycin crystallizes in the triclinic space group P1 with unit cell dimensions a = 15.934(2) Å, b = 15.880(2) Å, c = 8.233(1) Å, α = 86.04(1)°, β = 82.56(1)°, γ = 84.73(1)° at 168 K [1]. An independent study by Cellai et al. (1994) further confirmed that the chair-like molecular shape of naphthomycin derivatives is 'quite different from that of actamycin' [2].

Ansamycin Conformational Analysis X-ray Crystallography Molecular Shape Comparison

Biosynthetic Yield Enhancement via 3-Amino-5-hydroxybenzoic Acid Precursor Feeding

The biosynthesis of actamycin is markedly increased by the addition of 3-amino-5-hydroxybenzoic acid (AHBA) to Streptomyces fermentations [1]. Critically, this yield enhancement is precursor-specific: addition of the 4-chloro, 6-chloro, N-methyl, or O-methyl analogues of AHBA reduces actamycin production and fails to yield structurally modified ansamycins [1]. The specific incorporation of AHBA into actamycin establishes this amino acid as a key intermediate in ansamycin biosynthesis [2]. This precursor specificity provides a unique, tunable production advantage for actamycin that is not available for chlorinated naphthomycins, whose production requires distinct biosynthetic steps for chlorine introduction at stages beyond the AHBA level [1].

Directed Biosynthesis Ansamycin Fermentation Optimization Precursor-Dependent Yield

Naphthomycin-Class vs. Rifamycin-Class Spectrum Differentiation

The naphthomycins, including actamycin, display antibacterial, antifungal, and antitumor activities that are fundamentally different from those of the rifamycins and streptovaricins, which are the two other major ansamycin subclasses [1]. This differentiation arises from the distinct aromatic moiety: naphthomycins contain a naphthalene/naphthoquinone ring system, whereas rifamycins possess a benzene ring and streptovaricins a benzoquinone ring [1]. Furthermore, naphthomycins feature a 29-membered lactam ring—the largest in the ansamycin family—containing a triene, whereas rifamycins have smaller ansa bridges [1]. The naphthomycin-specific cytotoxicity mechanism involves inhibition of SH enzymes, particularly those in nucleic acid biosynthesis, with IC₅₀ values against murine leukemic cells (P388, L1210, L5178Y) of 0.4–1.3 μg/mL in culture [2]; this mechanism is considered unique within the ansamycin group [2].

Ansamycin Subclass Specificity Antibacterial Spectrum Antifungal Activity

Crystal Structure Absolute Configuration and Helicity: Establishing Chiroptical Identity

The absolute configuration of actamycin has been definitively established by X-ray crystallography combined with chiroptical data as 8S,9S,15S,18S,19S,20S with P helicity [1]. This absolute stereochemistry matches that of naphthomycin A, confirming that actamycin shares the same relative and absolute stereochemical framework as other naphthomycins [1]. The unit cell contains two crystallographically inequivalent actamycin molecules, which exhibit substantial conformational (torsion angle) differences attributed to intermolecular hydrogen bonding effects [1]. These data provide the definitive chiroptical fingerprint necessary for quality control and identity verification of synthetic or biosynthetically derived actamycin samples.

Absolute Configuration Ansamycin Chirality Chiroptical Characterization

Actamycin Procurement Application Scenarios Based on Differentiated Evidence


Semisynthetic Derivatization at the C-30 Hydroxyl Position

Actamycin's C-30 hydroxyl group provides a unique reactive handle for esterification, etherification, or oxidation chemistry that is absent in the more abundant chlorinated naphthomycins (A and H) [1]. The C-30 OH can be exploited to generate prodrugs, affinity probes, or conjugate payloads without requiring dechlorination steps. The C-2 demethylation further simplifies the synthetic landscape compared to naphthomycin D, which requires management of an additional methyl group at C-2 [2]. Researchers pursuing structure-activity relationship (SAR) studies around the ansa bridge will find actamycin the optimal naphthomycin scaffold for C-30-directed chemistry.

Conformation-Dependent Target Engagement Studies

X-ray crystallography has established that actamycin adopts a conformation substantially different from the chair-like shape of naphthomycin A derivatives [1]. This conformational uniqueness makes actamycin the compound of choice for studies investigating how ansa-bridge topology affects binding to biological targets such as SH enzymes involved in nucleic acid biosynthesis [2]. Investigators cannot substitute 25-O-methylnaphthomycin A or related chair-like conformers and expect to reproduce actamycin's target engagement profile.

Fermentation Process Development with AHBA Precursor Feeding

Actamycin is uniquely amenable to yield enhancement via 3-amino-5-hydroxybenzoic acid (AHBA) precursor feeding in Streptomyces fermentations [1]. This biosynthetic lever is not available to chlorinated naphthomycins, which require distinct, later-stage enzymatic steps for chlorine incorporation [1]. Industrial biotechnology teams seeking scalable, cost-effective production of a naphthomycin scaffold should prioritize actamycin for its demonstrated precursor-responsive biosynthesis, enabling process optimization that directly impacts cost of goods and batch consistency.

Naphthomycin-Class Reference Standard for Multimodal Bioactivity Profiling

For research programs requiring the combined antibacterial, antifungal, and antitumor activity profile characteristic of the naphthomycin subclass [1], actamycin serves as a structurally well-defined reference compound. Its absolute configuration (8S,9S,15S,18S,19S,20S; P helicity) has been definitively established [2], providing unambiguous identity for use as an analytical standard. Rifamycins and streptovaricins cannot substitute for this purpose, as their biological spectra and mechanisms of action are fundamentally different and do not encompass the SH-enzyme inhibition unique to naphthomycins [1].

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